4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one 4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270247
InChI: InChI=1S/C10H14ClNO/c1-7(2)6-12-8(3)4-9(11)5-10(12)13/h4-5,7H,6H2,1-3H3
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC16270247

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-isobutyl-6-methylpyridin-2(1H)-one -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 4-chloro-6-methyl-1-(2-methylpropyl)pyridin-2-one
Standard InChI InChI=1S/C10H14ClNO/c1-7(2)6-12-8(3)4-9(11)5-10(12)13/h4-5,7H,6H2,1-3H3
Standard InChI Key XOTFUVVXZAWROJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=O)N1CC(C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one is defined by its pyridin-2-one core, a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. Substitutents at the 1-, 4-, and 6-positions introduce steric and electronic modifications that influence its reactivity and interactions. The isobutyl group (2-methylpropyl) at the 1-position contributes to lipophilicity, while the electron-withdrawing chloro group at the 4-position directs electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H14ClNO\text{C}_{10}\text{H}_{14}\text{ClNO}
Molecular Weight199.68 g/mol
IUPAC Name4-chloro-6-methyl-1-(2-methylpropyl)pyridin-2-one
Canonical SMILESCC1=CC(=CC(=O)N1CC(C)C)Cl
Topological Polar Surface Area33.4 Ų

The compound’s moderate polarity, as indicated by its topological polar surface area, suggests balanced solubility in both aqueous and organic media, a trait advantageous for drug discovery . Its melting point and boiling point remain uncharacterized in available literature, necessitating further experimental validation.

Synthetic Routes and Optimization Strategies

Halogenation and Alkylation Pathways

The synthesis of 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one typically involves sequential halogenation and alkylation steps. A representative approach begins with the preparation of a pyridin-2-one precursor, followed by chloro-substitution at the 4-position using agents such as phosphorus oxychloride (POCl₃). Subsequent N-alkylation with isobutyl bromide introduces the isobutyl group .

Grignard Reaction-Based Synthesis

A related synthesis for 1-(4-chloro-6-methylpyridin-2-yl)ethanone, a structural analog, provides insights into adaptable methodologies. In this route, 4-chloro-2-cyano-6-methylpyridine reacts with methyl magnesium bromide in anhydrous diethyl ether at 5°C, followed by quenching with ammonium chloride to yield the acetylated product. While this method targets a different compound, its reaction conditions—low temperature and controlled addition—are transferable to the synthesis of 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one by substituting the Grignard reagent with an isobutyl variant.

Table 2: Exemplary Synthesis Conditions

StepReagents/ConditionsYield
Cyano Group ConversionMethyl MgBr, Et₂O, 5°C → 20°C58%
WorkupNH₄Cl, extraction, chromatography38%

Optimization of solvent systems (e.g., tetrahydrofuran for improved solubility) and catalysts (e.g., palladium for cross-coupling) could enhance yields .

Biological and Pharmacological Applications

Protein-Protein Interaction Inhibition

Pyridinone derivatives have emerged as inhibitors of critical protein interactions. For example, S100A10—a calcium-binding protein—requires dimerization with annexin A2 for oncogenic signaling. Small-molecule pyridinones disrupt this interaction by occupying the annexin A2 binding pocket, with IC₅₀ values in the micromolar range . Structural parallels suggest 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one could serve as a scaffold for optimizing such inhibitors.

Antibacterial and Antiviral Activity

Pyridine derivatives exhibit broad-spectrum antimicrobial properties. The chloro and methyl groups in 4-chloro-1-isobutyl-6-methylpyridin-2(1H)-one may enhance membrane permeability, facilitating interactions with bacterial efflux pumps or viral proteases.

Table 3: Comparative Bioactivity of Pyridinone Derivatives

CompoundTargetIC₅₀/EC₅₀
4-Chloro-6-methylpyridin-2(1H)-oneS100A10-Annexin A28 µM
5-Bromo-3-(4-isopropylpiperazin-1-yl)Bacterial topoisomerase IV2 µM

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isobutyl and methyl groups could elucidate their roles in target binding. For instance, replacing the isobutyl chain with cyclopropylmethyl may enhance conformational rigidity, improving selectivity .

Prodrug Development

Esterification of the ketone group could yield prodrugs with improved oral bioavailability. Hydrolytic cleavage in vivo would regenerate the active compound, a strategy successfully employed with β-lactam antibiotics.

Computational Modeling

Molecular docking studies using the compound’s crystal structure (if available) or optimized geometry could predict binding modes to targets like cyclooxygenase-2 or HIV-1 integrase, guiding synthetic efforts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator